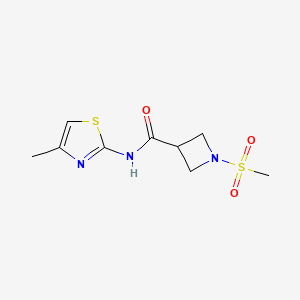

1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-6-5-16-9(10-6)11-8(13)7-3-12(4-7)17(2,14)15/h5,7H,3-4H2,1-2H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOCBNGXXPNDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Biological Activity

1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C9H13N3O3S2

- Molecular Weight : 275.4 g/mol

- CAS Number : 1448051-39-5

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O3S2 |

| Molecular Weight | 275.4 g/mol |

| CAS Number | 1448051-39-5 |

Inhibition of Kinase Enzymes

Research indicates that 1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide exhibits inhibitory effects on various kinase enzymes, particularly Janus kinases (JAKs). JAKs are crucial for cytokine signaling pathways that regulate immune responses and inflammation. Dysregulation of these pathways is implicated in numerous diseases, including cancer.

Case Study: JAK Inhibition

A study investigating the compound's effect on JAK kinases revealed a significant reduction in cell proliferation in vitro:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 4.27 µg/mL

This suggests that the compound may serve as a potential therapeutic agent for conditions characterized by excessive cytokine signaling.

Anticancer Properties

The compound has also shown promise as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast) | 4.27 |

| A549 (Lung) | 0.52 |

| SK-MEL-2 (Melanoma) | 8.107 |

These results highlight its potential effectiveness against multiple tumor types, with particular efficacy noted in lung and breast cancer models.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Cycle Progression : Studies indicate that treatment with the compound induces cell cycle arrest at the G1/S transition.

- Induction of Apoptosis : The compound has been shown to activate caspases involved in apoptosis, suggesting a mechanism of programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide. Modifications to the thiazole and azetidine moieties can significantly impact biological activity:

Key Findings from SAR Studies

- Substituents on the thiazole ring influence potency against specific cancer types.

- The presence of methylsulfonyl groups enhances solubility and bioavailability.

Comparison with Similar Compounds

Apremilast (CC-10004)

- Structure : Contains a methylsulfonyl group, a methoxy/ethoxy-substituted phenyl ring, and an isoindole-1,3-dione core.

- Key Differences : Unlike the target compound’s compact azetidine and thiazole system, Apremilast features a larger, rigid isoindole scaffold with extended aromatic substituents. This structural complexity likely enhances its binding affinity to PDE4 but may reduce bioavailability compared to smaller azetidine-based molecules .

- Pharmacological Activity : Approved for inflammatory diseases due to PDE4 inhibition; the methylsulfonyl group in both compounds may stabilize protein-ligand interactions.

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

- Structure : Features a seven-membered diazepane ring linked to a thiadiazole group.

- However, the thiadiazole (vs. thiazole) ring has distinct electronic properties, which may alter binding specificity .

N-(1H-pyrazol-4-yl)pyridine-4-carboxamide

- Structure : Combines a pyrazole and pyridine ring with a carboxamide linker.

- This may influence selectivity for kinase targets vs. enzymatic targets like PDEs .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide | ~290* | Azetidine, methylsulfonyl, thiazole | 1.2–1.8 | Moderate (~0.1–1) |

| Apremilast | 460.50 | Isoindole, methoxy, methylsulfonyl | 2.5 | Low (~0.01) |

| 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane | ~200* | Diazepane, thiadiazole | 0.8–1.5 | High (>10) |

| N-(1H-pyrazol-4-yl)pyridine-4-carboxamide | ~200* | Pyrazole, pyridine, carboxamide | 0.5–1.0 | Moderate (~1–5) |

*Calculated based on structural approximations due to lack of explicit data.

Research Findings and Implications

- Bioactivity Trends :

- Azetidine-based compounds (e.g., the target molecule) demonstrate improved metabolic stability over larger cyclic amines (e.g., diazepane) due to reduced ring flexibility and susceptibility to oxidative metabolism .

- The methylsulfonyl group, common to both the target compound and Apremilast, is associated with enhanced target engagement in PDE inhibitors and kinase modulators, likely via sulfone-oxygen interactions with catalytic sites .

- Structure-Activity Relationships (SAR) :

- Substitution at the thiazole 4-position (methyl group in the target compound) may optimize steric complementarity in enzyme binding pockets compared to unsubstituted thiazoles.

- The azetidine carboxamide linker’s rigidity could favor entropic gains during binding vs. flexible linkers in diazepane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.